![molecular formula C14H13ClF3N3O2 B14060222 (6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methoxy, and trifluoromethoxyphenyl groups. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with 4-(trifluoromethoxy)phenethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.
化学反応の分析
Types of Reactions
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate particular enzymes involved in disease pathways.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.
2-Chloro-4-methoxypyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine stands out due to its trifluoromethoxyphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with enhanced performance and specificity.
特性
分子式 |
C14H13ClF3N3O2 |
|---|---|
分子量 |
347.72 g/mol |
IUPAC名 |
6-chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClF3N3O2/c1-22-13-20-11(15)8-12(21-13)19-7-6-9-2-4-10(5-3-9)23-14(16,17)18/h2-5,8H,6-7H2,1H3,(H,19,20,21) |
InChIキー |
FNOZDCSKMDMYIM-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=N1)Cl)NCCC2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


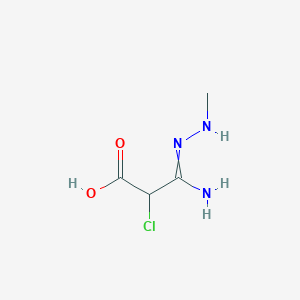
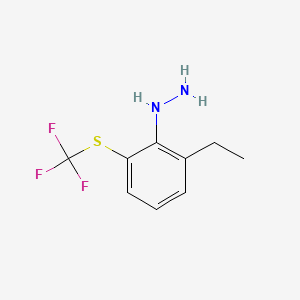
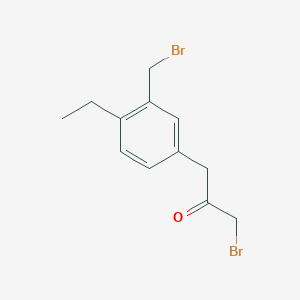
![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
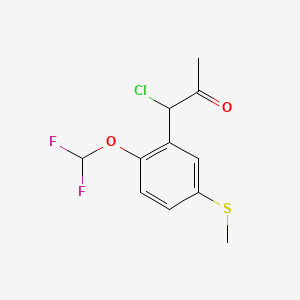

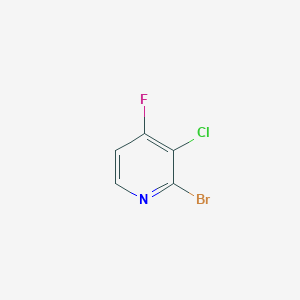
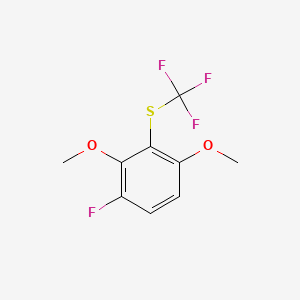
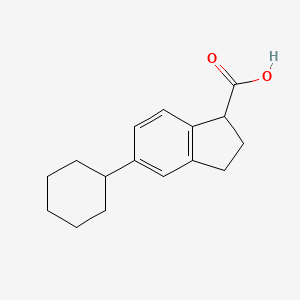

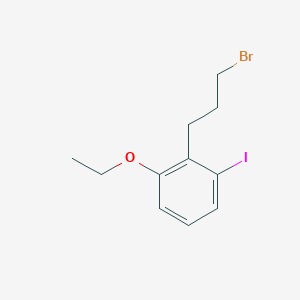


![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)
